3-(2-chlorophenyl)-N-mesitylacrylamide
Description
3-(2-Chlorophenyl)-N-mesitylacrylamide is an acrylamide derivative featuring a 2-chlorophenyl group attached to the acrylamide backbone and a mesityl (2,4,6-trimethylphenyl) substituent on the nitrogen atom. Its molecular structure combines aromatic chlorination with steric hindrance from the bulky mesityl group, making it relevant in materials science and medicinal chemistry.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c1-12-10-13(2)18(14(3)11-12)20-17(21)9-8-15-6-4-5-7-16(15)19/h4-11H,1-3H3,(H,20,21)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGPZLCLNUXELA-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The position and nature of substituents on the phenyl ring significantly influence physicochemical properties. For instance:
- N-(3,4-Dichlorophenyl)methylacrylamide (Chloranocryl, CAS 2164-09-200): Contains two chlorine atoms at the 3- and 4-positions, enhancing electrophilicity and pesticidal activity compared to the mono-chlorinated target compound .
- 3-Chloro-N-(2-methylphenyl) : Replaces chlorine with a methyl group at the ortho position, reducing polarity but increasing lipophilicity .
Table 1: Substituent Effects on Aromatic Rings
| Compound | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|
| 3-(2-Chlorophenyl)-N-mesitylacrylamide | 2-Cl, N-mesityl | ~315.8* | High steric hindrance |
| Chloranocryl | 3,4-diCl, N-methyl | 218.6 | Pesticidal activity |
| 3-Chloro-N-(2-methylphenyl) | 3-Cl, 2-Me | 183.6 | Enhanced lipophilicity |
*Calculated based on molecular formula.
Variations in the N-Substituent
The mesityl group distinguishes the target compound from analogs with smaller or electron-withdrawing N-substituents:
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) : A chloroacetamide herbicide with a methoxymethyl group, enabling soil mobility due to reduced steric bulk .
- AVE#21 (1-(2-chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea) : Incorporates a urea moiety instead of acrylamide, improving hydrogen-bonding capacity for enzyme inhibition .
Table 2: N-Substituent Comparisons
Core Structure Modifications
Replacing the acrylamide backbone with heterocycles or alternative functional groups alters reactivity:
Table 3: Core Structure Variations
Key Research Findings
- Chlorine Position : Ortho-chlorination (as in the target compound) may enhance metabolic stability compared to para-substituted analogs like N-(3-Chloro-4-hydroxyphenyl)acetamide .
- Synthetic Challenges : Bulky N-substituents (e.g., mesityl) complicate crystallization, as observed in studies on N-(aryl)amides requiring precise control of reaction conditions .
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